molecular formula C5H11OP B2560148 3-Dimethylphosphorylprop-1-ene CAS No. 18629-10-2

3-Dimethylphosphorylprop-1-ene

Cat. No.: B2560148
CAS No.: 18629-10-2
M. Wt: 118.116
InChI Key: LNPTVRAXAJIFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Dimethylphosphorylprop-1-ene typically involves the reaction of allyl chloride with dimethylphosphine oxide under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide , to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

Allyl chloride+Dimethylphosphine oxideThis compound+Sodium chloride\text{Allyl chloride} + \text{Dimethylphosphine oxide} \rightarrow \text{this compound} + \text{Sodium chloride} Allyl chloride+Dimethylphosphine oxide→this compound+Sodium chloride

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .

Comparison with Similar Compounds

  • Dimethylphosphine oxide
  • Allylphosphine oxide
  • Trimethylphosphine oxide

Comparison:

3-Dimethylphosphorylprop-1-ene is unique due to the presence of both an allyl group and a phosphoryl group, which allows it to participate in a wide range of chemical reactions. Compared to dimethylphosphine oxide , it has an additional allyl group that enhances its reactivity in substitution reactions . Compared to allylphosphine oxide , the presence of two methyl groups on the phosphorus atom increases its steric hindrance and influences its chemical behavior Trimethylphosphine oxide lacks the allyl group, making it less versatile in certain synthetic applications .

Properties

IUPAC Name

3-dimethylphosphorylprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11OP/c1-4-5-7(2,3)6/h4H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPTVRAXAJIFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.